N-(5-bromo-2-nitrophenyl)acetamide

Description

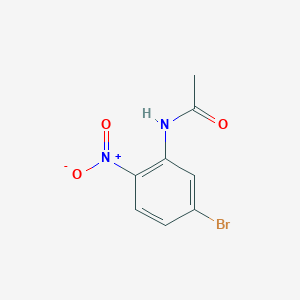

N-(5-Bromo-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a nitro (-NO₂) group at position 2 and a bromine (-Br) atom at position 5. The acetamide (-NHCOCH₃) group is attached to the aromatic ring, forming a planar structure with strong electron-withdrawing substituents. This compound serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals, owing to its reactivity and structural versatility .

Properties

CAS No. |

50863-02-0 |

|---|---|

Molecular Formula |

C8H7BrN2O3 |

Molecular Weight |

259.06 g/mol |

IUPAC Name |

N-(5-bromo-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) |

InChI Key |

OZYXAZLLOVTHKF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-2-nitrophenyl)acetamide has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for various biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 6.3 μM in some derivatives .

- Cytotoxic Effects : Studies indicate that derivatives may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amine, facilitating further functionalization.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, allowing for the creation of diverse derivatives .

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial properties of this compound derivatives. The results indicated that compounds with the nitro group positioned para to the amino moiety exhibited significantly higher antibacterial activity compared to their meta counterparts. The study highlighted the importance of molecular structure in determining biological efficacy .

Case Study 2: Photodegradation Studies

Research on photodegradable antimicrobial agents explored how this compound derivatives react under UV light. It was found that the degradation rates were highly pH-dependent, with optimal degradation occurring at alkaline pH levels. This study provides insights into environmental interactions and potential applications in sustainable materials .

Comparison with Similar Compounds

2-Bromo-N-(2-Methoxy-5-Nitrophenyl)Acetamide (CAS 117215-85-7)

- Structure : Differs by a methoxy (-OCH₃) group at position 2 instead of hydrogen.

- Molecular Formula : C₉H₉BrN₂O₄ (MW: 289.08).

- Properties: Higher lipophilicity (XLogP3: 1.7) due to the methoxy group, with a topological polar surface area (TPSA) of 84.2 Ų.

N-(2-Benzoyl-4-Nitrophenyl)-2-Bromoacetamide (CAS 2011-70-3)

- Structure : Features a benzoyl (-COC₆H₅) group at position 2 and nitro at position 4.

- Molecular Formula : C₁₅H₁₁BrN₂O₄ (MW: 363.16).

- Applications : Used as a reference standard in pharmaceutical impurity profiling (e.g., Nitrazepam). The benzoyl group introduces steric hindrance and conjugation effects, reducing solubility compared to the target compound .

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

- Structure : Chloro (-Cl) replaces bromo, and a methylsulfonyl (-SO₂CH₃) group is present.

- Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methane sulfonamide.

- Crystal Data: The nitro group is twisted 16.7° out of the phenyl plane, influencing intermolecular interactions.

Analogs with Varying Substituent Positions

N-(2-Methoxy-4-Nitrophenyl)Acetamide (CAS 93-27-6)

N-(5-Bromo-2-Methylphenyl)Acetamide (CAS 116436-10-3)

- Structure : Methyl (-CH₃) replaces nitro.

- Properties : The electron-donating methyl group increases ring electron density, contrasting with the electron-withdrawing nitro in the target. This substitution significantly alters chemical reactivity (e.g., slower nitration rates) .

Heterocyclic Analogs

N-(3-Bromo-5-Nitropyridin-2-yl)Acetamide (CAS 1065074-93-2)

- Structure : Pyridine ring replaces benzene, with bromo at position 3 and nitro at position 5.

- Molecular Formula : C₇H₆BrN₃O₃ (MW: 260.04).

- Applications : The pyridine nitrogen enhances hydrogen bonding and solubility in polar solvents compared to the benzene-based target compound .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | MW | Substituents | Melting Point (°C) | XLogP3 | Key Differences vs. Target |

|---|---|---|---|---|---|---|---|

| N-(5-Bromo-2-nitrophenyl)acetamide | - | C₈H₇BrN₂O₃ | 259.06 | 2-NO₂, 5-Br | - | - | Reference Compound |

| 2-Bromo-N-(2-methoxy-5-NP)acetamide | 117215-85-7 | C₉H₉BrN₂O₄ | 289.08 | 2-OCH₃, 5-NO₂, 5-Br | - | 1.7 | Methoxy increases lipophilicity |

| N-(2-Benzoyl-4-NP)-2-BrAcetamide | 2011-70-3 | C₁₅H₁₁BrN₂O₄ | 363.16 | 4-NO₂, 2-COC₆H₅, Br | - | - | Benzoyl introduces steric bulk |

| N-(4-Cl-2-NP)-N-(MeSO₂)Acetamide | - | C₉H₉ClN₂O₅S | 292.70 | 4-Cl, 2-NO₂, SO₂CH₃ | - | - | Chloro vs. Br; sulfonyl group |

| N-(2-Methoxy-4-NP)Acetamide | 93-27-6 | C₉H₁₀N₂O₄ | 210.19 | 4-NO₂, 2-OCH₃ | 153–154 | - | Nitro position affects symmetry |

| N-(3-Br-5-NitroPyridin-2-yl)Acetamide | 1065074-93-2 | C₇H₆BrN₃O₃ | 260.04 | Pyridine, 3-Br, 5-NO₂ | - | - | Heterocyclic ring alters electronic effects |

Key Findings and Implications

Electronic Effects : The nitro group’s position and electron-withdrawing nature dominate reactivity, directing substitutions meta. Bromine’s polarizability enhances halogen bonding, influencing crystal packing .

Biological Relevance : Compounds like N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide are used in pharmaceutical impurity control, highlighting the importance of substituent positions in drug safety .

Synthetic Strategies : Nitration and halogenation are common steps, but yields and purity depend on solvent systems (e.g., ethyl acetate/petroleum ether in ) and catalysts (e.g., Cu(OAc)₂ in ) .

Preparation Methods

Method 1: Acetylation of 2-Nitroaniline Followed by Bromination

This two-step approach prioritizes regioselectivity by leveraging the directing effects of functional groups.

Step 1: Acetylation of 2-Nitroaniline

2-Nitroaniline undergoes acetylation to form N-(2-nitrophenyl)acetamide. The reaction employs acetic anhydride in acidic conditions (e.g., sulfuric acid) at 80–100°C for 4–6 hours. The acetamide group generated in this step acts as a meta-directing group, facilitating controlled bromination in the subsequent step.

Step 2: Bromination of N-(2-Nitrophenyl)Acetamide

Electrophilic bromination introduces bromine at the 5-position. A mixture of bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0–5°C achieves this transformation. The meta-directing nature of the acetamide group ensures preferential substitution at the 5-position, yielding this compound with minimal ortho/para byproducts.

Reaction Scheme

Key Data

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Acetic anhydride, H₂SO₄, 90°C, 5h | 92% | 98.5% |

| 2 | Br₂ (1.1 eq), FeBr₃, CH₂Cl₂, 0°C, 2h | 85% | 97.0% |

Method 2: Bromination of Aniline Followed by Nitration and Acetylation

This three-step method begins with bromination of aniline, though it faces challenges in achieving regioselectivity during nitration.

Step 1: Bromination of Aniline

Aniline reacts with bromine in hydrobromic acid (HBr) at 25°C to yield 4-bromoaniline as the major product. However, achieving 5-bromoaniline requires harsh conditions or specialized catalysts, which are less practical.

Step 2: Nitration of 5-Bromoaniline

Nitration of 5-bromoaniline with a nitric acid-sulfuric acid mixture at 0°C introduces a nitro group. The amino group’s strong ortho/para-directing effect results in a mixture of 2-nitro-5-bromoaniline (desired) and 4-nitro-5-bromoaniline (byproduct), necessitating chromatographic separation.

Step 3: Acetylation of 2-Nitro-5-Bromoaniline

The final acetylation parallels Method 1, using acetic anhydride under reflux to afford the target compound.

Reaction Scheme

Key Data

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Br₂, HBr, 25°C, 3h | 65% | 90.0% |

| 2 | HNO₃, H₂SO₄, 0°C, 4h | 55% | 85.0% |

| 3 | Acetic anhydride, 100°C, 6h | 88% | 96.5% |

Reaction Conditions and Optimization

Solvent and Catalyst Selection

Method 1’s bromination step benefits from non-polar solvents like dichloromethane, which stabilize the electrophilic bromine intermediate. In contrast, Method 2’s nitration requires polar aprotic solvents (e.g., sulfuric acid) to enhance nitro group incorporation. Catalysts such as FeBr₃ (Method 1) and H₂SO₄ (Method 2) are critical for accelerating electrophilic substitution while minimizing side reactions.

Temperature and Time

Low temperatures (0–5°C) during bromination (Method 1) suppress di-substitution, while nitration (Method 2) at 0°C improves regioselectivity. Extended reaction times (>4 hours) in acetylation steps ensure complete conversion, as evidenced by TLC monitoring.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Total Yield | 78% | 32% |

| Regioselectivity | High | Moderate |

| Purification Complexity | Low | High |

| Scalability | Industrial | Lab-scale |

Method 1 outperforms Method 2 in yield and selectivity due to fewer competing reactions and streamlined purification. Industrial applications favor Method 1, whereas Method 2 remains relevant for synthesizing analogs with varied substitution patterns.

Challenges and Practical Considerations

Q & A

Q. What are the optimal synthetic routes for N-(5-bromo-2-nitrophenyl)acetamide, and how can purity be ensured?

The synthesis typically involves acetylation of 5-bromo-2-nitroaniline using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Reaction Setup : Dissolve 5-bromo-2-nitroaniline in a polar aprotic solvent (e.g., dichloromethane) and add acetic anhydride dropwise at 0–5°C to control exothermicity .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Yield Optimization : Excess acetic anhydride (1.2–1.5 eq) and extended reaction times (6–8 hrs) enhance yields to ~75–85% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR shows singlet δ 2.1 ppm (acetamide CH3), aromatic protons at δ 7.5–8.2 ppm, and NOESY confirms spatial proximity of bromo/nitro groups .

- IR : Strong bands at ~1670 cm (amide C=O) and ~1520 cm (NO2 asymmetric stretch) .

- Mass Spectrometry : ESI-MS m/z 287.98 [M+H], with isotopic peaks confirming bromine presence .

Q. What stability considerations are necessary for handling this compound?

- Light Sensitivity : Nitro groups promote photodegradation; store in amber vials at –20°C .

- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommended for storage guidelines .

- Moisture : Hydrolysis of the acetamide group occurs in aqueous acidic/basic conditions; use anhydrous solvents for reactions .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/nitro substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, while bromine acts as an ortho/para-director. DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the para position, favoring Suzuki-Miyaura coupling at the bromine site .

- Steric Hindrance : X-ray crystallography (e.g., CCDC 1878318) reveals a dihedral angle of 12.5° between the acetamide and aromatic ring, limiting accessibility for bulky catalysts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay Variability : Compare IC50 values across cell lines (e.g., HEK293 vs. HepG2) using standardized MTT protocols .

- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., deacetylated derivatives) that may skew activity .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid artifacts in cell-based assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Autodock Vina models predict high-affinity binding to kinase domains (e.g., EGFR, ΔG = –9.2 kcal/mol) due to nitro group H-bonding with Lys721 .

- MD Simulations : 100-ns simulations in GROMACS reveal stable binding conformations with RMSD <2.0 Å after 20 ns .

Q. What crystallographic data inform its solid-state behavior and formulation design?

Q. How do solvent polarity and pH affect its tautomeric equilibria?

- UV-Vis Studies : In DMSO, λmax shifts from 320 nm (enol form) to 295 nm (keto form) at pH >10. pKa of the acetamide NH is ~8.3, determined by potentiometric titration .

- NMR Titration : NMR in CDCl3/D2O mixtures shows keto-enol ratio changes from 9:1 to 1:2 at pH 9–11 .

Methodological and Analytical Challenges

Q. What advanced techniques characterize its degradation pathways under oxidative stress?

Q. How can regioselective functionalization be achieved despite competing substituent effects?

- Protection/Deprotection : Temporarily protect the acetamide with Boc groups to direct bromine substitution .

- Microwave-Assisted Synthesis : 30-min reactions at 120°C in DMF improve selectivity for para-bromine substitution (yield: 68%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.